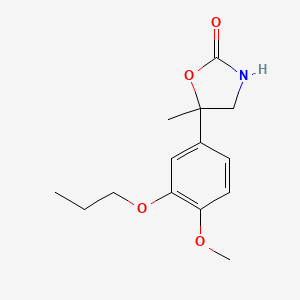
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one involves several key steps. Initially, 3’-Methoxy-4’-propyloxyacetophenone is converted to cyanohydrin by treatment with trimethylsilyl cyanide in the presence of zinc iodide. Subsequent reduction with lithium aluminium hydride yields the amino alcohol, which is then cyclized to the racemic oxazolidinone using carbonyl diimidazole in tetrahydrofuran. The racemic oxazolidinone is coupled with ®-1-(1-naphthyl)ethyl isocyanate to furnish the corresponding urea as a diastereomeric mixture, which is separated by column chromatography. The desired isomer is then hydrolyzed by means of potassium ethoxide to give the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring and the oxazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminium hydride or sodium borohydride are typical reducing agents.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study phosphodiesterase 4 inhibition and its effects on cyclic adenosine monophosphate levels.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases, inflammatory bowel disease, and other inflammatory conditions
Wirkmechanismus
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate, leading to reduced synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma . This mechanism is crucial for its anti-inflammatory and immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rolipram: Another phosphodiesterase 4 inhibitor with similar anti-inflammatory properties.
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease and has similar mechanisms of action.
Tetomilast: Investigated for its potential in treating inflammatory bowel disease and other inflammatory conditions.
Uniqueness of 5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
This compound is unique in its specific inhibition of phosphodiesterase 4 and its potential therapeutic applications in autoimmune and inflammatory diseases. Its ability to reduce the synthesis of multiple pro-inflammatory cytokines makes it a valuable compound for research and potential therapeutic development.
Eigenschaften
IUPAC Name |
5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCPERGCFKIYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














